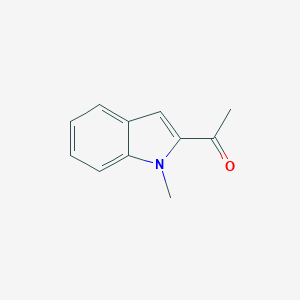

1-(1-甲基-1H-吲哚-2-基)乙酮

描述

1-(1-Methyl-1H-indol-2-yl)ethanone is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-Methyl-1H-indol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-indol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗真菌活性: 一项研究合成了一些新的 1H-吲哚衍生物,并针对各种微生物评估了它们的抗菌活性。这些衍生物表现出显着的抗菌活性,突出了它们在开发新的抗菌剂和抗真菌剂中的潜在用途 (应用纳米生物科学快报,2020 年).

抗炎和镇痛特性: 另一项研究重点是合成新的 1-(1H-吲哚-1-基)乙酮化合物,并评估它们在体内的镇痛和抗炎活性。这些化合物作为非甾体抗炎药显示出有希望的结果 (药物设计与发现快报,2022 年).

抗炎活性的评估: 一项研究合成了一系列 1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮衍生物,并评估了它们在白化大鼠中的抗炎活性。这项研究有助于开发新的抗炎剂 (当前药物发现技术,2022 年).

双(1H-吲哚-3-基)乙酮的合成: 一项研究描述了双(1H-吲哚-3-基)乙酮的有效合成,重点介绍了它们在各种化学过程中的潜在应用,并可能用于开发新化合物 (化学杂志,2012 年).

神经保护剂的开发: 吲哚衍生物因其作为神经保护剂的潜力而受到研究,显示出显着的抗氧化特性和对 N-甲基-D-天冬氨酸 (NMDA) 受体的亲和力。这项研究为开发治疗神经退行性疾病的途径打开了道路 (生物有机和药物化学,2013 年).

吲哚胺 2,3-双加氧酶 (IDO) 的抑制剂: 对吲哚-2-基乙酮衍生物作为 IDO 抑制剂的研究(IDO 是一种血红素双加氧酶,参与癌症等疾病的免疫逃逸)显示出有希望的结果,在癌症治疗中具有潜力 (生物有机和药物化学,2011 年).

废水中的新型精神活性物质: 一项研究包括分析废水中的 1-(1-萘基)(1-戊基-1H-吲哚-3-基)乙酮作为新型精神活性物质,突出了监测这些化合物对公众健康和安全的重要性 (塔兰塔,2015 年).

作用机制

Target of Action

The primary targets of 1-(1-Methyl-1H-indol-2-yl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Like other indole derivatives, it may interact with various proteins or enzymes in the body, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-(1-Methyl-1H-indol-2-yl)ethanone’s action are currently unknown. As a unique chemical, its effects at the molecular and cellular levels need to be studied further .

生化分析

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(1-Methyl-1H-indol-2-yl)ethanone is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-(1-methylindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUKISNBRDNDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344056 | |

| Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-68-3 | |

| Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)

![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)